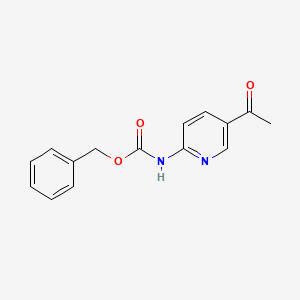

Benzyl (5-acetylpyridin-2-YL)carbamate

Description

Structure

2D Structure

Properties

CAS No. |

207926-32-7 |

|---|---|

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

benzyl N-(5-acetylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C15H14N2O3/c1-11(18)13-7-8-14(16-9-13)17-15(19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17,19) |

InChI Key |

CPMYJFQEVDMCPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Strategies for the Synthesis of Benzyl (B1604629) (5-acetylpyridin-2-YL)carbamate

The most direct and widely understood approach to synthesizing Benzyl (5-acetylpyridin-2-YL)carbamate involves a multi-step process that builds the molecule by connecting its three primary components: the pyridine (B92270) ring, the acetyl group, and the benzyl carbamate (B1207046) functionality. This typically involves preparing the core amine first, followed by the formation of the carbamate.

Carbamate Linkage Formation Approaches (e.g., from amines and chloroformates or related reagents)

The formation of the carbamate linkage is a crucial step in the synthesis of this compound. The most common and established method for this transformation is the reaction of an amine with a chloroformate. In this case, the precursor 2-amino-5-acetylpyridine (B12908) acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

This reaction typically requires the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is generated. The mechanism involves the nucleophilic acyl substitution where the amine's lone pair of electrons attacks the chloroformate, leading to the expulsion of a chloride ion. The base prevents the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic and halt the reaction.

Alternative reagents to chloroformates include di-tert-butyl dicarbonate (B1257347) (Boc₂O) for Boc-carbamates or, in this case, reagents like dibenzyl dicarbonate (Cbz₂O) could be used, which may offer different reaction kinetics and conditions.

Introduction of the 5-Acetylpyridin-2-YL Moiety

The synthesis of the core structure, the 5-acetylpyridin-2-yl moiety, begins with the preparation of its corresponding amine, 1-(6-aminopyridin-3-yl)ethanone, also known as 2-amino-5-acetylpyridine. A documented synthetic route to this intermediate involves the nucleophilic aromatic substitution of a precursor like 1-(6-chloropyridin-3-yl)ethanone (B1661983).

In a typical procedure, 1-(6-chloropyridin-3-yl)ethanone is heated with a saturated aqueous solution of ammonia (B1221849) in an autoclave. The high temperature and pressure facilitate the displacement of the chloro group by the amino group, yielding the desired 2-amino-5-acetylpyridine. The product is then isolated and purified, often through silica (B1680970) gel column chromatography.

Table 1: Synthesis of 2-amino-5-acetylpyridine

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|

Incorporation of the Benzyl Protecting/Functional Group (e.g., through Cbz-protection strategies)

The final step in this general synthetic sequence is the incorporation of the benzyl group via a benzyloxycarbonyl (Cbz) protection strategy. This process is a specific example of the carbamate linkage formation discussed previously. The amine group of 2-amino-5-acetylpyridine is reacted with benzyl chloroformate (Cbz-Cl).

This reaction is fundamental in peptide synthesis and amine protection chemistry. The nucleophilic primary amine of the pyridine ring attacks the highly reactive carbonyl of benzyl chloroformate. A base, such as sodium carbonate or an organic base, is required to scavenge the liberated HCl. This straightforward reaction effectively attaches the benzyl carbamate functional group to the pyridyl core, yielding the final product, this compound.

Advanced Synthetic Methodologies Applicable to Pyridyl Carbamates

Beyond the traditional multi-step synthesis, advanced methodologies offer more efficient, safer, and scalable routes to carbamates, including pyridyl carbamates. These strategies often involve one-pot reactions or the use of continuous flow technology.

One-Pot Synthesis Strategies for Carbamates

One such strategy involves the reaction of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. This three-component coupling avoids the use of hazardous phosgene (B1210022) derivatives and can be performed under mild conditions. Another approach is the use of carbonylimidazolide in water, which can react with an amine and an alcohol in a single pot to form the carbamate.

A versatile one-pot procedure for O-aryl carbamates has been developed where an N-substituted carbamoyl (B1232498) chloride is formed in situ from an amine and a phosgene equivalent like triphosgene, and subsequently reacted with a phenol. A similar strategy could be envisioned for N-pyridyl carbamates, where 2-amino-5-acetylpyridine is added after the in situ formation of a benzyl-containing carbonylating agent, thus avoiding the isolation of sensitive intermediates.

Modular and Continuous Flow Reactor Applications in Carbamate Synthesis (e.g., Curtius Rearrangement adaptations)

Continuous flow chemistry provides significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates. The Curtius rearrangement is a powerful transformation that converts carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. This rearrangement is particularly well-suited for flow reactors due to the high-energy acyl azide (B81097) and isocyanate intermediates involved.

In a continuous flow setup, a carboxylic acid can be mixed with an azide donor, such as diphenylphosphoryl azide (DPPA), and heated in a reactor coil to generate an acyl azide. This intermediate then rearranges to form an isocyanate upon further heating. The isocyanate can be immediately "trapped" in the flow stream by introducing a nucleophile, such as benzyl alcohol, to yield the corresponding Cbz-carbamate. This telescoping of reactions minimizes the handling of potentially unstable intermediates. This methodology has been successfully applied to a range of acid substrates to produce various Cbz-carbamate products in high yield and purity.

Table 2: Representative Continuous Flow Curtius Rearrangement for Cbz-Carbamate Synthesis

| Step | Reagents | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Acyl Azide Formation | Carboxylic acid, DPPA, Triethylamine | Toluene (B28343) | Room Temp -> Heating | Acyl azide intermediate | |

| Isocyanate Formation | - | Toluene | 80 - 120°C | Isocyanate intermediate |

This advanced approach highlights a powerful alternative for the synthesis of this compound, provided a suitable carboxylic acid precursor is available.

Catalytic Methods in Carbamate Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. In the context of carbamate synthesis, particularly for N-aryl carbamates like this compound, several catalytic strategies are noteworthy.

Ni(II)-catalyzed N-arylation: Nickel catalysis has emerged as a powerful alternative to traditional palladium-based methods for C-N bond formation. While direct Ni(II)-catalyzed synthesis of the target molecule is not explicitly detailed in readily available literature, the principles of Ni(II)-catalyzed N-arylation of carbamates are highly relevant. This methodology often involves the cross-coupling of an aryl electrophile with a carbamate nucleophile. In a hypothetical application to the target molecule's retrosynthesis, one could envision a coupling between a suitably activated pyridine ring and benzyl carbamate, though the more direct acylation of 2-amino-5-acetylpyridine is generally more straightforward.

Palladium-catalyzed C-H activation: Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H activation offers novel routes to complex molecules. For the synthesis of carbamate derivatives, palladium-catalyzed C-H activation can be employed to directly functionalize a C-H bond with a carbamate group. While a direct application to the pyridine ring of the target molecule to install the carbamate group is a complex transformation, palladium-catalyzed methods are more commonly used in the synthesis of precursors or in analogous C-N bond-forming reactions. For instance, palladium-catalyzed amination reactions could be used to synthesize the 2-amino-5-acetylpyridine precursor.

Stereoselective Synthetic Approaches for Carbamate Derivatives

The specific compound, this compound, does not possess a chiral center in its core structure. Therefore, stereoselective synthesis is not directly applicable to the preparation of this specific achiral molecule.

However, the broader field of carbamate synthesis features numerous examples of stereoselective transformations, particularly when the target molecule contains chiral centers. For instance, the catalytic asymmetric synthesis of chiral pyridine derivatives is an active area of research, often employing chiral ligands to induce enantioselectivity in reactions such as reductions or additions to the pyridine ring. If the acetyl group in the target molecule were to be reduced to a chiral secondary alcohol, subsequent steps would need to consider stereocontrol. Methodologies for the stereoselective dearomatization of pyridines also provide access to chiral piperidine (B6355638) and dihydropyridine (B1217469) structures, which could be precursors to more complex chiral carbamate derivatives.

Synthetic Optimization and Scalability Considerations

The optimization and scalability of the synthesis of this compound are crucial for its potential application in larger-scale production. Key parameters for optimization include reaction conditions and yields.

Yields and Reaction Conditions: The synthesis of pyridine carbamates via the reaction of an aminopyridine with a chloroformate is a well-established transformation. The yield of this reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. A typical procedure would involve dissolving 2-amino-5-acetylpyridine in a suitable solvent, such as dichloromethane (B109758) or pyridine, and adding benzyl chloroformate in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

| Parameter | Condition | Effect on Yield |

| Solvent | Aprotic solvents like Dichloromethane, THF, or Pyridine | Generally good yields, pyridine can act as both solvent and base. |

| Base | Triethylamine, Pyridine, or other non-nucleophilic bases | Crucial for scavenging HCl, preventing protonation of the starting amine. |

| Temperature | Typically 0 °C to room temperature | Lower temperatures can help control exothermicity and side reactions. |

| Reagent Purity | High purity of 2-amino-5-acetylpyridine and benzyl chloroformate | Essential for achieving high yields and minimizing purification challenges. |

Mechanistic Studies of Chemical Reactivity and Transformation

Reactivity of the Carbamate (B1207046) Functional Group

The benzyl (B1604629) carbamate (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis due to its general stability under many reaction conditions and the variety of methods available for its removal. thieme-connect.comorganic-chemistry.org Its reactivity in Benzyl (5-acetylpyridin-2-YL)carbamate is centered on the cleavage of the benzylic C-O bond or the acyl N-C bond.

Cleavage Mechanisms and Conditions

The removal of the benzyl carbamate group can be accomplished through several distinct mechanisms, primarily hydrogenolysis and nucleophilic deprotection.

Hydrogenolysis: This is the most common method for Cbz group cleavage. acsgcipr.org The reaction involves the catalytic reduction of the benzylic C-O bond, typically using hydrogen gas and a palladium catalyst, often supported on carbon (Pd/C). acs.org The process proceeds via a two-step mechanism. First, the catalytic hydrogenolysis of the benzyloxy group occurs, forming toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com

The efficiency of hydrogenolysis can be influenced by various factors, including the choice of catalyst, solvent, and the presence of other functional groups. nacatsoc.org For instance, the presence of sulfur-containing compounds can poison the palladium catalyst. chemistryviews.org To overcome the gradual decrease in catalytic activity due to the coordination of amines to the palladium surface, the reaction may require higher pressures or temperatures, or the use of acidic co-catalysts like niobic acid-on-carbon (Nb₂O₅/C) to facilitate the process. acs.org

Nucleophilic Deprotection: As an alternative to hydrogenolysis, particularly for substrates with functionalities sensitive to reduction (like alkenes or alkynes), nucleophilic deprotection methods have been developed. organic-chemistry.orgnih.gov These methods typically involve an Sₙ2 attack by a nucleophile at the benzylic carbon, displacing the carbamate. A notable example involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures. chemistryviews.orgorganic-chemistry.org This protocol is advantageous for its tolerance of various sensitive functional groups that would be incompatible with standard hydrogenolysis or strong acid-mediated deprotection. chemistryviews.orgnih.gov Other nucleophilic systems, including combinations of a hard Lewis acid and a soft nucleophile (e.g., Et₂AlCl and dimethylsulfide), have also been employed for cleaving N-Cbz groups, especially in complex molecules. thieme-connect.com

Table 1: Comparison of Cleavage Conditions for Benzyl Carbamate

| Method | Typical Reagents & Conditions | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, in solvents like MeOH, EtOH, or EtOAc at room temperature and atmospheric pressure. acsgcipr.orgacs.org | Catalytic reduction of the benzylic C-O bond, followed by spontaneous decarboxylation of the resulting carbamic acid. taylorfrancis.com | Clean reaction with gaseous byproducts; catalyst is easily removed by filtration. acsgcipr.org | Incompatible with reducible functional groups (e.g., alkynes, alkenes, some halides); catalyst can be poisoned. nacatsoc.orgchemistryviews.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, in DMAc at 75 °C. organic-chemistry.orgnih.gov | Sₙ2 attack of the nucleophile at the benzylic carbon. chemistryviews.org | Tolerates a wide range of functional groups sensitive to reduction or strong acids. organic-chemistry.org | Requires elevated temperatures and stoichiometric reagents. |

| Lewis Acid/Nucleophile | Et₂AlCl followed by Me₂S or MeSPh, at -78 °C to 25 °C. thieme-connect.com | Lewis acid activation of the carbonyl, followed by nucleophilic attack. | Effective for highly functionalized or sterically hindered substrates. thieme-connect.com | Requires cryogenic temperatures and careful handling of pyrophoric reagents. |

Reactions Involving the Carbonyl Group within the Carbamate

The carbonyl group of a carbamate is part of a resonance-stabilized system involving the nitrogen lone pair, which significantly reduces its electrophilicity compared to ketones or aldehydes. Consequently, it is generally unreactive towards common nucleophiles. However, its reactivity can be enhanced by coordination to a Lewis acid, which activates the carbonyl carbon towards nucleophilic attack. thieme-connect.com While direct transformations of the carbamate carbonyl are less common than cleavage reactions, they can be achieved under specific conditions, such as reduction with very strong reducing agents or attack by highly reactive organometallic reagents. These reactions are not standard for carbamates and often require harsh conditions that may affect other parts of the this compound molecule.

Reactivity of the Acetylpyridine Moiety

The acetylpyridine portion of the molecule offers two primary sites for chemical transformation: the acetyl group and the pyridine (B92270) ring itself.

Reactions of the Acetyl Group

The acetyl group (CH₃CO) is a classic methyl ketone and exhibits reactivity typical of this functional group. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling reactions at both positions.

Condensation Reactions: The acidic α-protons of the acetyl group can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes. usm.mdichem.md In these base-catalyzed reactions, the enolate of the acetylpyridine attacks the aldehyde carbonyl, leading to an aldol (B89426) addition product which typically dehydrates to form an α,β-unsaturated ketone (a chalcone (B49325) derivative). rsc.org The complexity of these reactions can lead to various products depending on the stoichiometry and reaction conditions, including 1:1 condensates (chalcones), 2:1 condensates (diketones), and even 3:2 condensates that form cyclohexanol (B46403) derivatives through subsequent Michael addition and intramolecular aldol condensation steps. rsc.orgrsc.orgmdpi.com

Table 2: Potential Condensation Products of the Acetyl Group

| Reactant Ratio (Acetylpyridine:Ar-CHO) | Intermediate | Final Product Type | Reaction Type |

|---|---|---|---|

| 1:1 | Aldol adduct | α,β-Unsaturated Ketone (Chalcone) | Claisen-Schmidt Condensation rsc.org |

| 2:1 | Chalcone | 1,5-Diketone | Michael Addition rsc.org |

| 3:2 | 1,5-Diketone | Substituted Cyclohexanol | Michael Addition & Intramolecular Aldol Condensation mdpi.com |

The reactivity of the acetyl carbonyl can also be enhanced by coordination to a Lewis acid metal center, such as Rhenium(I), making it highly susceptible to nucleophilic attack by amines to form Schiff bases (imines) at a greatly accelerated rate. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency makes it generally resistant to electrophilic aromatic substitution (SₑAr) but susceptible to nucleophilic aromatic substitution (SₙAr). thieme-connect.de The reactivity is further modulated by the existing substituents: the electron-donating carbamate-protected amino group at the 2-position and the electron-withdrawing acetyl group at the 5-position.

Electrophilic Aromatic Substitution (SₑAr): The pyridine ring is deactivated towards electrophiles. Furthermore, the amino group at C-2 is a strong activating group, while the acetyl group at C-5 is a deactivating group. Acid-catalyzed electrophilic substitution, such as hydrogen-deuterium exchange, has been studied in 2-aminopyridine (B139424) derivatives, indicating that substitution occurs preferentially at the 3- and 5-positions, which are activated by the amino group. rsc.orgrsc.org In this compound, the C-3 position is the most likely site for electrophilic attack, as it is activated by the C-2 amino group and is meta to the deactivating C-5 acetyl group.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring facilitates SₙAr, especially at the 2-, 4-, and 6-positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.compearson.com While the target molecule lacks a good leaving group on the ring, the principles of SₙAr are relevant. Should a derivative with a leaving group (e.g., a halide) at the 6-position be considered, nucleophilic attack would be highly favorable. The presence of the electron-withdrawing acetyl group further activates the ring towards nucleophilic attack. For 2-aminopyridines, the amino group itself can act as a leaving group in transition-metal-catalyzed SₙAr reactions, allowing for amination with other amines. researchgate.netthieme-connect.com

Photochemical Reactivity and Decomposition Pathways

The photochemical behavior of pyridine and its derivatives is complex and can involve several pathways, including isomerization and substitution. acs.org Upon absorption of UV light, pyridine can be excited to singlet (S₁) and triplet (T₁) states. These excited states can lead to the formation of reactive intermediates, such as Dewar pyridine isomers. acs.org

For this compound, several photochemical transformations are plausible:

Isomerization: Similar to other pyridines, photoisomerization could occur, potentially leading to rearrangements of the substituents on the ring. acs.org

Substitution: Photochemical reactions of pyridines with aliphatic amines can lead to substitution at the 2- and 4-positions. consensus.app

Cleavage: The benzyl C-O bond in the carbamate group could be susceptible to photochemical cleavage. Furthermore, the C-N bond of the benzylamine (B48309) moiety is known to undergo selective oxidative cleavage under electrochemical conditions, suggesting a potential pathway for degradation. mdpi.com

Carbonyl Reactivity: The acetyl group's carbonyl moiety could participate in photochemical reactions, such as photoreduction or cycloaddition, although these pathways are less common for aromatic ketones compared to isomerizations.

The specific decomposition pathways would depend on the irradiation wavelength, the solvent, and the presence of other reactive species like oxygen or sensitizers. acs.org The presence of both the pyridine ring and the acetyl chromophore suggests that the molecule will absorb UV radiation, making it potentially susceptible to photodegradation.

Investigation of Hydrogen Transfer Mechanisms in Related Benzyl Systems

Hydrogen transfer reactions are fundamental processes in the chemistry of benzyl systems. researchgate.netresearchgate.netepa.gov The presence of a benzylic C-H bond makes these compounds susceptible to hydrogen atom transfer (HAT) to suitable acceptor molecules, often initiated by photolysis or radiolysis.

In related benzyl systems, such as benzyl alcohols, studies have shown that hydrogen abstraction can occur from the benzylic position by radicals generated in the system. acs.org The mechanism of this transfer can be influenced by factors such as the nature of the hydrogen abstracting species, solvent polarity, and the electronic properties of the substituents on the aromatic ring. For instance, electron-donating groups on the phenyl ring can weaken the benzylic C-H bond, thereby facilitating hydrogen transfer.

Kinetic studies of these reactions often reveal the dependence of the reaction rate on the concentration of the hydrogen donor and the nature of the catalyst or initiator involved. epa.gov Proposed mechanisms can involve direct hydrogen atom transfer or more complex pathways involving proton-coupled electron transfer.

Exploration of Structure Activity Relationships Sar and Biological Targets

Correlations between Structural Modifications and Biological Activity Profiles

SAR studies explore how systematic changes to a molecule's chemical structure correlate with changes in its biological activity. For benzyl (B1604629) carbamate (B1207046) derivatives, this involves altering substituents on the aromatic rings, modifying the linker, and changing functional groups on the heterocyclic system to optimize interactions with a specific biological target.

The benzyl group plays a significant role in the activity of many biologically active carbamates. Its aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with amino acid residues in the active site of a target protein. The nature and position of substituents on this phenyl ring can fine-tune these interactions and significantly alter the compound's biological profile.

Research on a series of substituted benzyl N-phenylcarbamates as potential cholinesterase inhibitors has demonstrated the profound impact of benzyl ring modifications. arkat-usa.org The introduction of different functional groups, such as chloro (Cl), nitro (NO₂), and acetoxy (CH₃COO), at various positions on the benzyl ring leads to a range of inhibitory potencies against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arkat-usa.org For instance, a study of N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine, a compound featuring a substituted benzyl group, identified it as a potent inhibitor of butyrylcholinesterase. nih.gov This suggests that electron-donating groups on the benzyl moiety can be favorable for certain target interactions.

The electronic and steric properties of these substituents are key. Electron-withdrawing groups, like a nitro group, can alter the charge distribution across the molecule, potentially influencing hydrogen bonding or dipole interactions with the target. arkat-usa.org Conversely, bulky substituents may provide better van der Waals contacts in a large hydrophobic pocket or, alternatively, cause steric hindrance that prevents optimal binding. The lipophilicity of the molecule, which affects its ability to cross biological membranes, is also heavily influenced by these substituents. researchgate.net

The following table, derived from data on related benzyl N-phenylcarbamates, illustrates the effect of benzyl ring substitution on cholinesterase inhibition. arkat-usa.org

Table 1: Influence of Benzyl Moiety Substituents on Cholinesterase Inhibition

| Compound Series | Substituent on Benzyl Moiety | AChE IC₅₀ (µmol·L⁻¹) | BChE IC₅₀ (µmol·L⁻¹) |

|---|---|---|---|

| Benzyl N-phenylcarbamates | 4-Acetoxy | 200 | 21 |

| Benzyl N-phenylcarbamates | 4-Nitro | 258 | 29 |

| Benzyl N-phenylcarbamates | 4-Chloro | 535 | 177 |

Data sourced from studies on structurally related benzyl N-phenylcarbamates. arkat-usa.org

The acetylpyridine scaffold serves as a critical component for target recognition, largely due to the pyridine (B92270) ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with donor groups in a protein's active site. nih.gov The aromatic nature of the pyridine ring also allows it to participate in π-π stacking interactions, similar to the benzyl moiety.

While direct SAR studies on the acetylpyridine portion of the titular compound are not extensively available, the principles of medicinal chemistry and data from other pyridine-containing inhibitors allow for well-founded postulations. The acetyl group (–COCH₃) presents several opportunities for modification:

Ketone Reduction: Reducing the ketone to a secondary alcohol (–CH(OH)CH₃) would introduce a hydrogen bond donor and acceptor, potentially forming new interactions with the target and altering the compound's binding orientation.

Chain Homologation: Extending the acetyl group to a propionyl (–COCH₂CH₃) or larger acyl group would increase its size and hydrophobicity, which could enhance binding in a larger hydrophobic pocket or introduce steric clashes.

Positional Isomerism: Moving the acetyl group to a different position on the pyridine ring would drastically change the molecule's geometry and its electrostatic potential map, almost certainly leading to a significant change in target interaction and activity.

SAR studies on other series of pyridine derivatives have consistently shown that the substitution pattern on the pyridine ring is a key determinant of biological activity. nih.gov For example, in pyrazolo[3,4-b]pyridine derivatives, the nature and position of substituents were found to be critical for their α-amylase inhibitory activity. mdpi.com

The carbamate linkage (–NH–C(=O)–O–) is a bioisostere of the amide bond, but with distinct properties. It is more stable against hydrolysis by proteases than an ester linkage and has a different conformational profile than an amide. acs.org The carbamate group is planar due to resonance, which restricts the rotational freedom between the benzyl and pyridinyl moieties, holding them in a specific spatial orientation for optimal receptor binding. acs.org This planarity and rigidity are often crucial for high-affinity interactions.

The carbamate group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form strong, directional interactions within a protein's active site. nih.gov

When compared to other common linkers, the carbamate offers a unique balance of properties:

Urea (B33335) Linkage (–NH–C(=O)–NH–): A urea linker features an additional N-H hydrogen bond donor compared to a carbamate. nih.gov This can lead to stronger and more extensive hydrogen bonding networks, potentially increasing binding affinity. Studies comparing analogous carbamate and urea-based compounds have shown that ureas can form more stable supramolecular structures. nih.govrsc.org

Amide Linkage (–NH–C(=O)–): The amide bond is the fundamental linkage in peptides. Carbamates are often used as peptide bond surrogates to increase metabolic stability. acs.org The replacement of a methylene (B1212753) group (as in an amide) with an oxygen atom (as in a carbamate) alters the bond angles, length, and electronic character of the linker, which can impact binding affinity and selectivity.

Table 2: Comparison of Common Linker Properties

| Linker | Structure | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Feature |

|---|---|---|---|---|

| Carbamate | –NH–C(=O)–O– | 1 | 1 | Hybrid of amide and ester properties; metabolically stable. |

| Urea | –NH–C(=O)–NH– | 2 | 1 | Increased hydrogen bonding capacity. nih.gov |

| Amide | –NH–C(=O)– | 1 | 1 | Natural peptide bond; susceptible to enzymatic cleavage. |

Investigations into Specific Biological Target Interactions and Mechanisms of Action

The structural features of Benzyl (5-acetylpyridin-2-YL)carbamate make it a candidate for interaction with various enzymes, where precise molecular recognition is key to its mechanism of action.

A primary area of investigation for benzyl carbamate derivatives is the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov These enzymes are serine hydrolases responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft and is a key therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com

Carbamates typically act as "pseudo-irreversible" or "pseudosubstrate" inhibitors. The mechanism involves the carbamate compound binding to the enzyme's active site, where the catalytic serine residue attacks the carbamate's carbonyl carbon. This results in the cleavage of the molecule and the formation of a transient carbamylated enzyme intermediate. This covalent modification renders the enzyme inactive. The subsequent hydrolysis of this carbamylated enzyme (decarbamylation) is a very slow process, leading to a prolonged period of inhibition. nih.gov

Numerous studies on benzyl carbamate analogs have demonstrated potent inhibitory activity against both AChE and BChE. arkat-usa.org A common finding is that many of these inhibitors show a preference for BChE over AChE. arkat-usa.orgnih.gov The active site of BChE is larger and more accommodating of bulky substituents than that of AChE, which may explain the observed selectivity. nih.gov

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate greater potency. Data from several series of related carbamate compounds are presented below.

Table 3: Cholinesterase Inhibitory Activity of Representative Carbamate Derivatives

| Compound Class | Specific Compound Example | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| Benzyl N-phenylcarbamates arkat-usa.org | 4-Acetoxybenzyl N-phenylcarbamate | AChE | 200 |

| 4-Acetoxybenzyl N-phenylcarbamate | BChE | 21 | |

| Proline-based Carbamates nih.gov | Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | |

| Salicylanilide Carbamates mdpi.com | 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |

| Pyridine-based Carbamates nih.gov | Carbamate 8 (a 3,4'-bipyridine (B8713429) derivative) | hAChE | 0.153 |

| Carbamate 11 (a 3,4'-bipyridine derivative) | hBChE | 0.828 |

IC₅₀ values are sourced from in vitro studies on various classes of carbamate inhibitors to illustrate the general potential of the scaffold.

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

No data is available on the carbonic anhydrase (CA) inhibitory activity of this compound. The parent molecule, benzyl carbamate, has been studied as a CA inhibitor. It has been shown to directly coordinate with the catalytic zinc ion in the active site of human carbonic anhydrase II (hCA II), mimicking the binding of bicarbonate. This interaction allows it to act as an inhibitor. Furthermore, other classes of carbamates, such as selenocarbamates, have been investigated as prodrugs that, upon hydrolysis mediated by carbonic anhydrase, release selenols which are effective CA inhibitors. Studies on different heterocyclic sulfonamides have also been a major focus for developing potent and selective CA inhibitors targeting isoforms associated with diseases like glaucoma, epilepsy, and cancer.

Mechanisms of Enzyme Carbamylation and Decarbamylation

The scientific literature lacks specific details on the mechanisms of enzyme carbamylation and decarbamylation involving this compound.

Nucleic Acid Interactions and Modifications (e.g., DNA binding and photocleavage)

There is no available research on the nucleic acid interactions of this compound. In related research, various p-pyridinyl oxime carbamate derivatives have been synthesized and shown to induce DNA photocleavage. Structure-activity relationship studies of these related compounds revealed that halogenated derivatives were particularly effective at causing both single and double-stranded DNA breaks upon UV irradiation, acting as "synthetic nucleases" in a manner independent of oxygen and pH. The 2-nitrobenzyl group, a different structural motif, is also well-known for its use as a photocleavable linker for DNA, which can be efficiently cleaved with near-UV light.

Modulation of Efflux Pump Activity (e.g., P-glycoprotein inhibition)

Information regarding the modulation of efflux pump activity by this compound is not present in the current scientific literature. P-glycoprotein (P-gp) is a significant efflux pump that contributes to multidrug resistance (MDR) in cancer cells and microorganisms by actively transporting a wide range of therapeutic agents out of the cells. Inhibition of P-gp is a key strategy to overcome this resistance. This can be achieved through several mechanisms, including competitive or non-competitive blocking of the drug binding site, interfering with ATP hydrolysis that powers the pump, or altering the integrity of the cell membrane lipids.

Antimicrobial Activities (e.g., antibacterial, antifungal, antiviral)

No studies have been published detailing the specific antimicrobial, antifungal, or antiviral activities of this compound. However, extensive research has been conducted on structurally related compounds.

Antibacterial: Various carbamate derivatives have shown promise as antibacterial agents. For example, a series of (3-benzyl-5-hydroxyphenyl)carbamates demonstrated potent activity against several Gram-positive bacteria, including drug-resistant strains, by targeting the bacterial cell wall. Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of Staphylococcus aureus and Bacillus subtilis.

Antifungal: The antifungal potential of related carbamates has also been explored. Certain benzoylcarbamates bearing a pyridine moiety have exhibited significant activity against plant pathogenic fungi like Sclerotinia sclerotiorum and Botrytis cinerea. Other research has demonstrated that benzyl bromide derivatives can be highly effective against pathogenic fungi such as Candida albicans and Candida krusei.

Antiviral: The pyridine nucleus is a common scaffold in compounds investigated for antiviral properties. While some benzyl-protected C-nucleosides have been synthesized and tested, they did not show significant activity against the viral strains selected in one study, possibly due to the presence of the benzyl protecting groups affecting solubility.

Anti-proliferative Effects in Cancer Cell Lines (e.g., modulation of cell growth)

The anti-proliferative effects of this compound have not been documented. Research into analogous structures provides some insight into potential activities. For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which feature a pyridine ring, have shown potent anti-proliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer). Modifications to these molecules, such as the inclusion of benzoyl or benzylhydroxy groups, have been shown to maintain or even improve this activity. In other studies, novel 9-benzylaminoacridine derivatives have been developed as potential treatments for colon cancer, with their cytotoxic activity against HCT-116 cells being a key finding.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein.

While specific molecular docking studies targeting Benzyl (B1604629) (5-acetylpyridin-2-YL)carbamate are not extensively detailed in the available literature, the general methodology is widely applied to similar heterocyclic compounds. nih.govresearchgate.netresearchgate.net The process involves preparing a 3D structure of the ligand and the target protein, followed by a search algorithm to find the best binding poses. The results are then scored based on the binding energy. For a compound like Benzyl (5-acetylpyridin-2-YL)carbamate, potential targets could include kinases or other enzymes where pyridine (B92270) and carbamate (B1207046) moieties are known to interact. The acetyl group could further influence binding through specific hydrogen bond interactions.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | LYS78, GLU95, LEU132 |

| Hydrogen Bonds | 3 | LYS78 (with carbonyl of acetyl), GLU95 (with NH of carbamate) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov These simulations can be used to study the conformational flexibility of this compound and the stability of its complex with a biological target. An MD simulation would typically follow a molecular docking study to validate the stability of the predicted binding pose. nih.gov The simulation would track the movements of the ligand and protein atoms over a period of nanoseconds, providing information on the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and revealing any conformational changes that might occur upon binding. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is used to explain and predict the chemical reactivity of molecules. rsc.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The distribution of these orbitals on the this compound molecule would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the electron density of the HOMO is often localized on the pyridine ring and the carbamate group, suggesting these are potential sites for electrophilic attack. Conversely, the LUMO might be distributed over the acetyl group, indicating a site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. irjweb.comresearchgate.net A small energy gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These indices provide quantitative measures of the molecule's reactivity.

Table 2: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. rsc.orgresearchgate.net It helps in identifying the regions that are rich or poor in electrons. In an MEP map, red colors typically indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the acetyl and carbamate groups would be expected to show negative potential, while the hydrogen atoms attached to the nitrogen would exhibit positive potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (If applicable to derived SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a series of derivatives of this compound were synthesized and their biological activities tested, a QSAR model could be developed. nih.gov This model would use molecular descriptors (numerical representations of chemical properties) to predict the activity of new, unsynthesized compounds. This approach is highly valuable for optimizing lead compounds in drug discovery by identifying the key structural features that contribute to their biological activity. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific research data published regarding "this compound" that would allow for a detailed analysis of its in silico predicted biological interactions and selectivity. Computational chemistry and molecular modeling studies, which are essential for predicting how a compound might interact with biological targets, have not been reported for this particular molecule.

Therefore, it is not possible to provide an article on the computational chemistry and molecular modeling studies of this compound, as the foundational research is not present in the public domain.

Derivatization and Analog Design for Focused Biological Research

Rational Design Principles for New Benzyl (B1604629) (Acetylpyridin-2-YL)carbamate Analogs

Rational drug design for analogs of Benzyl (5-acetylpyridin-2-YL)carbamate involves the strategic modification of its three primary components: the benzyl substituent, the acetylpyridine moiety, and the carbamate (B1207046) linkage. The goal is to enhance interactions with a biological target and improve drug-like properties.

The benzyl group offers a significant opportunity for modification to probe interactions within a target's binding pocket and to modulate the compound's physicochemical properties. A primary strategy involves the introduction of various substituents onto the phenyl ring. The nature and position of these substituents can influence the electronic environment, lipophilicity, and metabolic stability of the entire molecule.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) can increase electron density in the aromatic ring. In some pyridine (B92270) derivatives, the presence of -OCH3 and -NH2 groups has been shown to enhance antiproliferative activity. mdpi.com These groups can also participate in hydrogen bonding, potentially forming new, favorable interactions with the target protein.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro (-NO2), and cyano (-CN) groups reduce the electron density of the ring. Halogens can increase metabolic stability and membrane permeability. However, in some pyridine derivative studies, the inclusion of halogen atoms or other bulky groups led to lower biological activity, highlighting the need for careful selection based on the specific target. mdpi.com

Steric Modifications: Altering the size of the substituent can probe the spatial constraints of the binding site. Introducing bulky groups like tert-butyl could provide a steric anchor or, conversely, hinder binding if the pocket is too small.

The strategic placement of these groups (ortho, meta, para) is also critical, as it dictates their spatial orientation and potential to interact with specific residues in the target protein.

Table 1: Examples of Benzyl Ring Modifications and Their Rationale

| Position | Substituent | Group Type | Rationale for Introduction |

|---|---|---|---|

| para | -OCH₃ | EDG | Enhance hydrogen bonding potential; potentially increase activity. mdpi.com |

| meta | -CF₃ | EWG | Increase lipophilicity and metabolic stability. |

| para | -Cl | EWG | Improve pharmacokinetic properties; potential for halogen bonding. |

| ortho | -OH | EDG | Introduce a hydrogen bond donor/acceptor. mdpi.com |

The acetylpyridine portion of the molecule is crucial for its identity and likely plays a key role in target recognition, possibly through hydrogen bonding via the acetyl carbonyl oxygen and the pyridine nitrogen.

Positional Isomers: Moving the acetyl group from the 5-position to other positions (e.g., 3- or 4-position) on the pyridine ring would create positional isomers. This strategy is fundamental in SAR studies to determine the optimal geometry for target binding. The relative positioning of the nitrogen atom and the acetyl group is critical for defining the molecule's interaction vector.

Other Acyl Substitutions: The methyl group of the acetyl moiety can be replaced with larger alkyl or aryl groups to create different acyl substituents (e.g., propionyl, butyryl, benzoyl). These modifications explore the tolerance for steric bulk near the carbonyl group and can influence the compound's lipophilicity. For instance, replacing the acetyl group with a benzoyl group could introduce favorable pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.govnih.govchromatographyonline.comresearchwithrowan.com

Functional Group Transformation: The ketone of the acetyl group could be reduced to a secondary alcohol, transforming a hydrogen bond acceptor into both a donor and an acceptor. nih.gov This change significantly alters the electronic and steric profile and could lead to a different binding mode.

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability while maintaining the primary binding interactions. nih.gov

Carbamate Linkage Analogs: The carbamate functional group is susceptible to hydrolysis by esterases in vivo. Replacing it with more stable bioisosteres can enhance the compound's metabolic stability. nih.gov Known bioisosteres for amides and carbamates include retro-amides, ureas, sulfonamides, and stable heterocyclic rings like 1,2,3-triazoles or oxadiazoles. nih.govresearchgate.net Each replacement offers a unique geometry and set of hydrogen bonding capabilities that may improve biological properties. nih.gov

Pyridine Ring Analogs: The pyridine ring is a common motif in bioactive compounds, often acting as a hydrogen bond acceptor and providing a rigid scaffold. mdpi.com It can be replaced by other five- or six-membered heterocycles to fine-tune these properties. For instance, replacing pyridine with a pyrimidine (B1678525) or pyrazine (B50134) ring introduces an additional nitrogen atom, altering the hydrogen bonding pattern and solubility. Other heterocycles like furan, thiophene, or thiazole (B1198619) could also be explored. mdpi.com In some cases, non-heterocyclic rings can serve as effective bioisosteres; for example, a benzonitrile (B105546) group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net More advanced strategies involve the use of small-ring cage hydrocarbons, such as bicyclo[1.1.1]pentane (BCP), as bioisosteres for phenyl or pyridine rings to improve pharmacokinetic properties. domainex.co.uk

Synthesis and Evaluation of Libraries of Derivatives for Targeted Biological Assays

To efficiently explore the SAR of the this compound scaffold, a library of the derivatives designed in the previous sections would be synthesized. Modern synthetic chemistry techniques, including parallel synthesis, allow for the rapid generation of a diverse set of analogs. nih.gov

The synthetic approach would likely involve a convergent strategy, where the key fragments (substituted benzyl alcohols, modified 2-amino-5-acylpyridines) are prepared separately and then combined in the final steps to form the carbamate linkage. For example, substituted 2-aminopyridines could be reacted with the appropriate benzyl chloroformate to yield the desired carbamate derivatives.

Once synthesized and purified, the library of compounds is subjected to a cascade of biological assays to evaluate their activity and properties.

Primary Screening: All compounds are initially tested in a high-throughput primary assay to identify "hits." This could be an in vitro biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay measuring a relevant physiological response.

Secondary Assays: Hits from the primary screen are then advanced to more complex secondary assays to confirm their activity and determine potency (e.g., IC50 or EC50 values). These may include cell-based target engagement assays or assays to assess selectivity against related targets.

Pharmacokinetic Profiling: Promising candidates undergo in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess properties like metabolic stability (e.g., in liver microsomes), plasma protein binding, and cell permeability.

Table 2: Hypothetical Screening Cascade for Novel Analogs

| Stage | Assay Type | Purpose | Example Measurement |

|---|---|---|---|

| Primary | High-Throughput Biochemical Assay | Initial identification of active compounds | % Inhibition at a single concentration (e.g., 10 µM) |

| Secondary | Dose-Response Cellular Assay | Determine potency and efficacy | IC₅₀ / EC₅₀ values |

| Selectivity | Counter-Screening Assays | Assess activity against related targets | IC₅₀ values for off-target proteins |

| ADME | In Vitro Metabolic Stability | Evaluate stability in a biological matrix | Half-life (t₁/₂) in human liver microsomes |

This systematic process of synthesis and evaluation allows researchers to build a comprehensive SAR dataset, guiding further rounds of analog design toward a lead compound with an optimized biological profile. zsmu.edu.ua

Development of Chemical Probes and Tools Based on the this compound Scaffold

A well-characterized chemical scaffold can be adapted to create chemical probes—valuable tools for basic biological research. These probes are designed to help identify the molecular target of a compound, visualize its distribution in cells, or study target engagement.

To convert the this compound scaffold into a chemical probe, a reporter group or a reactive group is typically attached via a chemical linker. The attachment point must be carefully chosen at a position that does not disrupt the key interactions required for biological activity.

Fluorescent Probes: A fluorophore (e.g., Cy5, BODIPY) can be attached to the scaffold. researchgate.net Such probes can be used in fluorescence microscopy to visualize the subcellular localization of the compound's target or in flow cytometry to quantify target expression on cell surfaces. The development of a fluorescent probe based on a pyridin-2-yl-benzyl scaffold has been reported for cannabinoid receptor 2, demonstrating the feasibility of this approach. researchgate.net

Affinity-Based Probes: For target identification, a "bait" molecule can be created by immobilizing the active compound on a solid support (e.g., agarose (B213101) beads). This affinity matrix can then be used to "pull down" the target protein from a cell lysate.

Photo-Affinity Probes: These probes incorporate a photo-reactive group (e.g., an azide (B81097) or diazirine). Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding target, allowing for subsequent identification by mass spectrometry.

The development of such chemical tools from the this compound scaffold would be a critical step in validating its mechanism of action and exploring its broader biological functions. acs.org

Q & A

Q. Optimization Tips :

- Temperature Control : Lower temperatures reduce hydrolysis of benzyl chloroformate.

- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate reaction rates by stabilizing intermediates .

- Solvent Choice : THF or dichloromethane ensures good solubility of intermediates.

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer :

X-ray crystallography is critical for unambiguous structural confirmation:

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

Refinement : Employ SHELXL for least-squares refinement. Key parameters include:

- Hydrogen Bonding : Analyze N–H⋯N or C–O⋯O interactions (e.g., O⋯O distances ~3.06 Å observed in similar carbamates ).

- Torsion Angles : Compare acetyl group orientation with DFT-optimized geometries to identify steric effects.

Validation : Cross-verify with spectroscopic data (e.g., NMR coupling constants for conformational analysis).

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer :

A multi-technique approach ensures accuracy:

NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: benzyl protons (δ 7.2–7.4 ppm), acetyl methyl (δ 2.5–2.7 ppm) .

- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and pyridine ring carbons .

Mass Spectrometry (ESI-MS) : Verify molecular ion [M+Na]⁺ (e.g., m/z ~315 for C₁₅H₁₄N₂O₃) .

HPLC : Use a C18 column (ACN/water, 70:30) to assess purity (>98% by UV at 254 nm) .

Advanced: How does the electronic environment of the acetyl group influence the compound's reactivity?

Methodological Answer :

The acetyl group’s electron-withdrawing nature impacts reactivity:

Nucleophilic Substitution : Acetyl reduces electron density on the pyridine ring, slowing SNAr reactions.

Hydrogen Bonding : The acetyl oxygen acts as a hydrogen bond acceptor, stabilizing intermediates in catalytic reactions (e.g., enzyme inhibition) .

Computational Analysis :

- DFT Calculations : Use Gaussian09 to map electrostatic potential surfaces and predict sites for electrophilic attack .

- Hammett Parameters : Correlate substituent effects (σ⁺ for acetyl ~0.78) with reaction rates in derivatization studies .

Basic: What safety protocols are recommended when handling this compound in the lab?

Methodological Answer :

Based on structurally similar carbamates :

PPE : Wear nitrile gloves, lab coat, and safety goggles.

Ventilation : Use a fume hood to avoid inhalation of fine particles.

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Q. Methodological Answer :

Biological Assays :

- Enzyme Inhibition : Test against acetylcholinesterase or proteases using fluorometric assays (IC₅₀ determination) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .

Molecular Modeling :

- Docking Studies : AutoDock Vina to predict binding modes with target proteins (e.g., kinases).

- QSAR Models : Corrogate descriptors (logP, polar surface area) with activity data .

Metabolite Identification : Use LC-MS/MS to track metabolic pathways (e.g., hydrolysis of the carbamate group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.